DEA NONOate
Overview
Description
DEA NONOate, also known as 2-(N,N-diethylamino)-diazenolate-2-oxide, is a nitric oxide donor compound. It is part of the diazeniumdiolate family, which is known for its ability to release nitric oxide under physiological conditions. Nitric oxide is a crucial signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions: DEA NONOate is synthesized by reacting diethylamine with nitric oxide. The reaction typically occurs under controlled conditions, with the nitric oxide being bubbled through a solution of diethylamine in an appropriate solvent. The resulting product is then purified to obtain this compound .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure consistent product quality. The final product is often stabilized and stored under specific conditions to maintain its efficacy .
Chemical Reactions Analysis
Types of Reactions: DEA NONOate primarily undergoes decomposition to release nitric oxide. This process is pH-dependent and follows first-order kinetics. The compound can also participate in various redox reactions due to the presence of nitric oxide .
Common Reagents and Conditions: The decomposition of this compound is typically studied in aqueous solutions at physiological pH (7.4). The reaction is temperature-sensitive, with faster decomposition occurring at higher temperatures .
Major Products Formed: The primary product of this compound decomposition is nitric oxide. Depending on the reaction conditions, secondary products such as diethylamine and other nitrogen oxides may also be formed .
Scientific Research Applications
DEA NONOate has a wide range of applications in scientific research:
Mechanism of Action
DEA NONOate releases nitric oxide through a pH-dependent decomposition process. The released nitric oxide then diffuses into surrounding tissues, where it can activate various signaling pathways. One of the primary targets of nitric oxide is soluble guanylate cyclase, which, when activated, increases the levels of cyclic guanosine monophosphate (cGMP). This molecule mediates various physiological effects, including vasodilation and inhibition of platelet aggregation .
Comparison with Similar Compounds
Sodium Nitroprusside: Another nitric oxide donor used in medical settings for its vasodilatory effects.
S-Nitrosothiols: Compounds that release nitric oxide through a different mechanism involving the cleavage of the S-NO bond.
Metal-Nitrosyl Complexes: These compounds release nitric oxide upon reduction or photolysis.
Uniqueness of DEA NONOate: this compound is unique due to its relatively simple synthesis and the controlled release of nitric oxide. Its decomposition rate can be precisely modulated by adjusting the pH and temperature, making it a versatile tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
(Z)-diethylamino-hydroxyimino-oxidoazanium;N-ethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3O2.C4H11N/c1-3-6(4-2)7(9)5-8;1-3-5-4-2/h8H,3-4H2,1-2H3;5H,3-4H2,1-2H3/b7-5-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWUDVHLRZWMBE-YJOCEBFMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.CCN(CC)[N+](=NO)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNCC.CCN(CC)/[N+](=N/O)/[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048741 | |
Record name | 1,1-Diethyl-2-hydroxy-2-nitrosohydrazine diethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1022899-94-0, 372965-00-9, 56329-27-2 | |
Record name | Diethylamine nitric oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1022899940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Diethyl-2-hydroxy-2-nitrosohydrazine diethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethylamine NONOate diethylammonium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 372965-00-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYLAMINE NITRIC OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YVY01CY6D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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